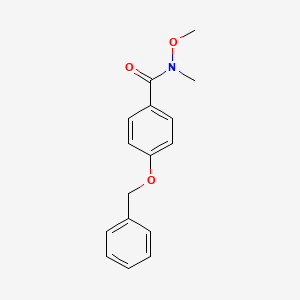

4-(Benzyloxy)-N-methoxy-N-methylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methoxy-N-methyl-4-phenylmethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-17(19-2)16(18)14-8-10-15(11-9-14)20-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYSYRZXOLSGCFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462026 | |

| Record name | 4-(Benzyloxy)-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252199-28-3 | |

| Record name | 4-(Benzyloxy)-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-(Benzyloxy)-N-methoxy-N-methylbenzamide

Introduction: The Significance of 4-(Benzyloxy)-N-methoxy-N-methylbenzamide in Synthetic Chemistry

This compound is a specialized organic compound that holds considerable utility in the synthesis of complex molecules, particularly within the realms of pharmaceutical and agrochemical development. Its structure incorporates two key features: the N-methoxy-N-methylamide moiety, commonly known as a Weinreb amide, and a benzyloxy-substituted aromatic ring.

The Weinreb amide is a particularly valuable functional group for carbon-carbon bond formation. Unlike more reactive acylating agents that can be prone to over-addition with organometallic reagents, the Weinreb amide typically forms a stable chelated intermediate, which allows for the controlled synthesis of ketones and aldehydes. The benzyloxy group, on the other hand, serves as a common protecting group for phenols, prized for its relative stability under a range of reaction conditions and its susceptibility to cleavage through catalytic hydrogenation.

This guide provides a comprehensive analysis of this compound through two fundamental spectroscopic techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). As a Senior Application Scientist, the following sections are designed to not only present the predicted spectral data but also to elucidate the underlying principles and experimental considerations, offering a robust framework for researchers and drug development professionals.

Molecular Structure and Synthesis Overview

A logical synthetic route to this compound commences with the protection of 4-hydroxybenzoic acid. This is commonly achieved by Williamson ether synthesis, reacting the phenoxide of 4-hydroxybenzoic acid with benzyl bromide to yield 4-(benzyloxy)benzoic acid.[1] The subsequent conversion of the carboxylic acid to the Weinreb amide can be efficiently accomplished by first activating the carboxylic acid, for instance, by converting it to the acyl chloride with a reagent like oxalyl chloride or thionyl chloride. The resulting 4-(benzyloxy)benzoyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to afford the target molecule.[2][3]

Part 1: Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is an indispensable tool for the identification of functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational excitation of molecular bonds. For a molecule with the complexity of this compound, the IR spectrum is predicted to exhibit a series of characteristic absorption bands.

Theoretical Principles of IR Absorption

The vibrational frequencies of bonds in an IR spectrum are primarily determined by the bond strength and the masses of the connected atoms. Stronger bonds and lighter atoms vibrate at higher frequencies (higher wavenumbers). The predicted IR spectrum of our target molecule will be a composite of the absorptions from its constituent parts: the benzyloxy group, the para-disubstituted benzene ring, and the Weinreb amide.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FT-IR spectroscopy that is suitable for both solid and liquid samples, requiring minimal sample preparation.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of solid this compound onto the ATR crystal.

-

Pressure Application: Apply uniform pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Absorption Bands and Interpretation

The following table summarizes the predicted characteristic IR absorption bands for this compound, based on known frequencies for its functional groups and structural analogs.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Key Insights |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch | These absorptions are characteristic of sp² hybridized C-H bonds in the two benzene rings. |

| ~2960-2850 | Medium-Weak | Aliphatic C-H Stretch | Arising from the C-H bonds of the methylene (-CH₂-) in the benzyl group and the two methyl (-CH₃) groups of the Weinreb amide. |

| ~1650-1630 | Strong | C=O Stretch (Amide) | This is one of the most prominent peaks in the spectrum and is characteristic of the carbonyl group in the Weinreb amide. The exact position can be influenced by conjugation with the aromatic ring. |

| ~1600, ~1580, ~1500, ~1450 | Medium-Weak | Aromatic C=C Stretch | These bands arise from the stretching vibrations of the carbon-carbon bonds within the benzene rings. The presence of multiple bands is typical for aromatic systems. |

| ~1250 and ~1040 | Strong | Aryl-Alkyl Ether C-O Stretch | These two bands are characteristic of the C-O-C ether linkage. The higher frequency band (~1250 cm⁻¹) is due to the asymmetric stretch, while the lower frequency band (~1040 cm⁻¹) corresponds to the symmetric stretch. The asymmetric stretch is often more intense.[4] |

| ~850-800 | Strong | Para-disubstituted Benzene C-H Out-of-Plane Bend | A strong absorption in this region is highly indicative of a 1,4-disubstituted (para) benzene ring.[5][6] |

Diagram of Experimental Workflow: IR Spectroscopy

Caption: Workflow for obtaining an FT-IR spectrum using an ATR accessory.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) mass spectrometry, a common technique, involves bombarding the analyte with high-energy electrons, leading to the formation of a molecular ion and subsequent fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint.

Theoretical Principles of Electron Ionization Mass Spectrometry

In EI-MS, the initial ionization event typically removes one electron from the molecule, forming a radical cation known as the molecular ion (M⁺•). The mass of this ion corresponds to the molecular weight of the compound. The excess energy imparted during ionization often causes the molecular ion to fragment in predictable ways, generally favoring pathways that lead to the formation of more stable carbocations and radical species.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization

GC-MS is a hyphenated technique that separates the components of a mixture using gas chromatography before introducing them into the mass spectrometer for analysis.

Methodology:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

GC Conditions:

-

Injector: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

-

Column: A standard nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Oven Program: A temperature ramp is used to elute the compound, for example, starting at 100 °C, holding for 1 minute, then ramping at 10 °C/min to 300 °C and holding for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: A typical scan range would be m/z 40-500.

-

-

Data Acquisition and Analysis: The data system acquires a series of mass spectra as the compound elutes from the GC column. The spectrum corresponding to the apex of the chromatographic peak is used for interpretation.

Predicted Mass Spectrum and Fragmentation Pathways

The predicted molecular weight of this compound (C₁₆H₁₇NO₃) is approximately 271.12 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z 271.

The fragmentation of this molecule is predicted to be dominated by cleavages at the benzylic position and at the amide bond, leading to the formation of several characteristic ions.

| Predicted m/z | Ion Structure | Fragmentation Pathway | Significance |

| 271 | [C₁₆H₁₇NO₃]⁺• | Molecular Ion (M⁺•) | Confirms the molecular weight of the compound. |

| 91 | [C₇H₇]⁺ | Benzylic cleavage | This is the tropylium ion, a very stable carbocation formed by the cleavage of the benzyl-oxygen bond. It is often the base peak in the mass spectra of benzyl-containing compounds. |

| 180 | [C₉H₁₀NO₃]⁺ | Loss of the phenyl radical from the benzyl group (M - 77) | A less common fragmentation but possible. |

| 211 | [C₁₅H₁₆NO₂]⁺ | Loss of the methoxy group from the Weinreb amide (M - 31) | Fragmentation of the N-O bond. |

| 150 | [C₈H₈O₂]⁺• | McLafferty-type rearrangement | Possible rearrangement involving the benzyloxy group and the carbonyl oxygen. |

| 105 | [C₇H₅O]⁺ | Cleavage of the bond between the carbonyl carbon and the nitrogen of the Weinreb amide, followed by loss of the N-methoxy-N-methyl group. | A common fragmentation pattern for benzamides. |

Diagram of Predicted Fragmentation Pathway

Sources

A Comprehensive Technical Guide to the Solubility Characteristics of 4-(Benzyloxy)-N-methoxy-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Physicochemical Landscape of a Novel Weinreb Amide

In the landscape of modern drug discovery and organic synthesis, a profound understanding of a compound's physicochemical properties is paramount. Solubility, in particular, stands as a critical gatekeeper to a molecule's ultimate utility, influencing everything from reaction kinetics and purification efficiency to bioavailability and therapeutic efficacy. This guide provides an in-depth technical exploration of the solubility characteristics of 4-(Benzyloxy)-N-methoxy-N-methylbenzamide, a compound of interest at the intersection of synthetic methodology and medicinal chemistry.

As a member of the Weinreb amide family, this compound offers significant potential as a stable intermediate for the synthesis of complex ketones.[1][2] The presence of the benzyloxy group further suggests its role as a protected precursor to phenolic compounds, a common motif in biologically active molecules.[3][4] Given the absence of publicly available experimental data for this specific molecule, this guide will serve as a predictive framework and a practical manual for its empirical solubility determination. We will first dissect the molecule's structural components to forecast its solubility behavior, followed by a detailed exposition of robust experimental protocols to quantify these essential characteristics.

Theoretical Solubility Profile: A Structurally-Informed Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] By examining the constituent functional groups of this compound, we can infer its likely behavior in various solvent systems.

Structural Components and Their Influence:

-

N-methoxy-N-methylbenzamide (Weinreb Amide) Core: This moiety possesses a polar carbonyl group and ether linkages, which can act as hydrogen bond acceptors.[6] However, the N-methyl and N-methoxy groups preclude hydrogen bond donation, a factor that can limit aqueous solubility compared to primary or secondary amides.[7] Generally, Weinreb amides are soluble in a range of organic solvents. For instance, N-methoxy-N-methylbenzamide is slightly soluble in chloroform and methanol.[8]

-

Benzyloxy Group: The benzyloxy group (benzyl ether) introduces a significant nonpolar character due to the two aromatic rings.[3] This bulky, hydrophobic substituent is expected to dominate the molecule's overall properties, significantly reducing its solubility in aqueous media. While the ether oxygen can act as a hydrogen bond acceptor, this is unlikely to overcome the hydrophobicity of the benzyl and phenyl rings.

Predicted Solubility:

Based on this structural analysis, this compound is predicted to be:

-

Poorly soluble in aqueous solutions across the physiological pH range. The large hydrophobic surface area will likely lead to unfavorable interactions with the highly polar water molecules.

-

Soluble in a range of common organic solvents , particularly those with moderate to low polarity such as dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF). Solubility in more polar organic solvents like methanol and ethanol is expected to be moderate.

A summary of the predicted physicochemical properties is presented in Table 1.

| Property | Prediction based on Structural Analysis | Rationale |

| Aqueous Solubility | Low | The large, nonpolar benzyloxy group is the dominant structural feature, leading to unfavorable interactions with water. |

| Organic Solvent Solubility | High in nonpolar to moderately polar solvents (e.g., DCM, THF, Ethyl Acetate). Moderate in polar aprotic solvents (e.g., Acetonitrile). | The overall nonpolar character of the molecule favors dissolution in less polar organic solvents. |

| Hydrogen Bond Donor | No | The amide nitrogen is fully substituted. |

| Hydrogen Bond Acceptor | Yes (Carbonyl oxygen, ether oxygens) | The presence of oxygen atoms allows for the acceptance of hydrogen bonds from protic solvents. |

| Polar Surface Area (PSA) | Moderate | The amide and ether functionalities contribute to the PSA, but this is offset by the large nonpolar regions. |

Table 1: Predicted Physicochemical Properties of this compound

Experimental Determination of Solubility: A Methodological Blueprint

To move from prediction to empirical data, a systematic experimental approach is required. The following sections detail the industry-standard protocols for determining both the kinetic and thermodynamic solubility of a novel compound like this compound.

Kinetic Solubility Determination via Turbidimetry

Kinetic solubility is a high-throughput measurement that assesses the solubility of a compound when it is rapidly precipitated from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.[9][10] This method is particularly valuable in early-stage drug discovery for identifying compounds with potential solubility liabilities.[11]

Principle:

A DMSO stock solution of the test compound is serially diluted in an aqueous buffer. If the compound's concentration exceeds its kinetic solubility limit, it will precipitate out of solution, causing turbidity. This turbidity is measured as an increase in absorbance (or light scattering) at a specific wavelength (e.g., 620 nm) using a plate reader.[9] The concentration at which precipitation occurs is determined as the kinetic solubility.

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution in the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a range of final compound concentrations (e.g., 1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 2 hours).[12]

-

Turbidity Measurement: Measure the absorbance of each well at 620 nm using a microplate reader.

-

Data Analysis: Plot the absorbance against the compound concentration. The concentration at which a significant increase in absorbance is observed corresponds to the kinetic solubility.[13]

Thermodynamic Solubility Determination via the Shake-Flask Method

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent.[12] The shake-flask method is the gold standard for this determination and is crucial for lead optimization and formulation development.[14][15]

Principle:

An excess amount of the solid compound is added to a specific volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, meaning the concentration of the dissolved compound remains constant over time. The solid and liquid phases are then separated, and the concentration of the compound in the supernatant is quantified.

Experimental Protocol:

-

Sample Preparation: Add an excess of solid this compound to a series of vials containing the desired solvents (e.g., water, pH-buffered solutions, organic solvents). A good starting point is to add an amount that is at least 10-fold higher than the estimated solubility.

-

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[12][14] To confirm equilibrium, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration plateaus.[14]

-

Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Alternatively, separate the phases by centrifugation or filtration.

-

Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[16] A calibration curve prepared with known concentrations of the compound is used for quantification.

-

Data Reporting: The thermodynamic solubility is reported in units of mg/mL or µg/mL.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 3. Benzyloxy Compounds | Chemical Bull Pvt Ltd [chemicalbull.com]

- 4. nbinno.com [nbinno.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. N-Methoxy-N-methylbenzamide | C9H11NO2 | CID 569575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. N-METHOXY-N-METHYLBENZAMIDE CAS#: 6919-61-5 [m.chemicalbook.com]

- 9. evotec.com [evotec.com]

- 10. sygnaturediscovery.com [sygnaturediscovery.com]

- 11. bmglabtech.com [bmglabtech.com]

- 12. enamine.net [enamine.net]

- 13. researchgate.net [researchgate.net]

- 14. who.int [who.int]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. Solubility Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

A-to-Z Guide to the Synthesis and Characterization of 4-(Benzyloxy) Substituted Weinreb Amides

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth overview of the synthesis and characterization of 4-(benzyloxy) substituted N-methoxy-N-methylamides, commonly known as Weinreb amides. This class of compounds serves as a pivotal intermediate in modern organic synthesis, particularly for the mild and efficient formation of ketones. This document elucidates the underlying chemical principles, provides detailed, field-tested experimental protocols, and outlines a systematic workflow for rigorous spectroscopic and chromatographic characterization. By integrating mechanistic insights with practical, actionable methodologies, this guide aims to empower chemists to confidently and successfully incorporate these valuable building blocks into their synthetic strategies.

Introduction: The Strategic Value of Weinreb Amides

The Weinreb-Nahm ketone synthesis, first reported in 1981, revolutionized a common challenge in organic chemistry: the controlled formation of ketones from carboxylic acid derivatives.[1][2] Traditional methods involving the reaction of organometallic reagents (e.g., Grignard or organolithium reagents) with acid chlorides or esters are often plagued by over-addition, leading to the formation of tertiary alcohols as undesired byproducts.[1][2]

The N-methoxy-N-methylamide, or Weinreb amide, elegantly circumvents this issue. Its unique functionality allows for the formation of a stable, chelated tetrahedral intermediate upon reaction with an organometallic reagent.[1][3] This intermediate resists further nucleophilic attack and subsequent collapse until acidic workup, at which point it cleanly affords the desired ketone.[2][3] This controlled reactivity makes Weinreb amides indispensable tools in multi-step synthesis.[1][3]

The 4-(benzyloxy) substitution, in particular, introduces a versatile phenolic protecting group. The benzyl ether is robust and stable under a wide range of reaction conditions, yet it can be selectively removed later in a synthetic sequence, typically via catalytic hydrogenation, to reveal the free phenol for further functionalization.[4] This makes 4-(benzyloxy) substituted Weinreb amides highly valuable precursors in the synthesis of complex molecules, such as natural products and pharmaceutical agents.

Synthesis Methodology

The most common and reliable method for preparing Weinreb amides is through the coupling of a carboxylic acid with N,O-dimethylhydroxylamine.[1][5] This transformation requires the activation of the carboxylic acid, which can be achieved through various modern peptide coupling reagents.

General Reaction Scheme

The overall transformation involves the formation of an amide bond between 4-(benzyloxy)benzoic acid and N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent and a non-nucleophilic base.

Caption: General Synthetic Scheme.

The Causality Behind Reagent Selection

-

Starting Material: 4-(Benzyloxy)benzoic acid is a commercially available and stable starting material. The benzyl ether protecting group is compatible with most standard amide coupling conditions.[4]

-

Amine Source: N,O-dimethylhydroxylamine is almost always used as its hydrochloride salt for improved stability and ease of handling.[1]

-

Base: A non-nucleophilic amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial. Its role is twofold: to deprotonate the carboxylic acid, facilitating its activation, and to neutralize the hydrochloride salt of the amine, liberating the free N,O-dimethylhydroxylamine to act as a nucleophile. A non-nucleophilic base is essential to prevent it from competing with the desired amine in reacting with the activated carboxylic acid.

-

Coupling Agent: While many reagents can effect this transformation (e.g., DCC, EDC), uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred for their high efficiency, fast reaction times, and mild conditions. HATU converts the carboxylic acid into a highly reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack by the amine.

Mechanism of HATU-Mediated Coupling

The mechanism involves a two-step process: activation of the carboxylic acid followed by nucleophilic acyl substitution.

Caption: HATU Amide Coupling Mechanism.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

-

4-(Benzyloxy)benzoic acid (1.0 eq)

-

N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-(benzyloxy)benzoic acid (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

-

Reagent Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and HATU (1.2 eq) to the solution.

-

Initiation: Cool the flask to 0 °C using an ice bath. Slowly add DIPEA (3.0 eq) dropwise to the stirring mixture.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 2-4 hours).

-

Work-up:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). The bicarbonate wash removes unreacted acid and acidic byproducts.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[6] Combine the fractions containing the pure product (identified by TLC) and concentrate in vacuo to afford the 4-(benzyloxy) Weinreb amide as a solid or oil.

Characterization of the Product

Rigorous characterization is essential to confirm the structure and purity of the synthesized N-methoxy-N-methyl-4-(benzyloxy)benzamide. A combination of NMR, IR, and Mass Spectrometry is standard practice.[7][8]

Analytical Workflow

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Benzyl Ethers [organic-chemistry.org]

- 5. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. jcsp.org.pk [jcsp.org.pk]

Methodological & Application

Application Notes and Protocols: The Strategic Use of Organolithium Reagents with 4-(Benzyloxy)-N-methoxy-N-methylbenzamide for Ketone Synthesis

Introduction: The Enduring Utility of the Weinreb-Nahm Synthesis

For chemists engaged in the intricate art of molecular construction, particularly in the realms of pharmaceutical and fine chemical synthesis, the reliable formation of carbon-carbon bonds is a cornerstone of daily practice. The synthesis of ketones, pivotal intermediates and final products, demands a high degree of precision and control. Among the myriad of available methodologies, the Weinreb-Nahm ketone synthesis stands out for its exceptional fidelity and broad applicability.[1][2] This application note provides a detailed guide to the reaction of organolithium reagents with a specific, electronically-rich Weinreb amide, 4-(Benzyloxy)-N-methoxy-N-methylbenzamide, a substrate of significant interest in the synthesis of complex molecules.

The power of the Weinreb-Nahm reaction lies in its elegant solution to a classic problem in organometallic chemistry: over-addition.[1][2] Traditional approaches using esters or acid chlorides often suffer from the addition of two equivalents of the organometallic reagent, leading to the formation of tertiary alcohols instead of the desired ketone. The N-methoxy-N-methylamide, or Weinreb amide, functionality masterfully circumvents this issue.

The Underlying Principle: Chelation-Stabilized Tetrahedral Intermediate

The success of the Weinreb ketone synthesis is attributed to the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack by the organolithium reagent.[1][3] This intermediate is remarkably stable at low temperatures, preventing its collapse to a ketone which would then be susceptible to a second nucleophilic attack. The reaction remains at this stable intermediate stage until a deliberate acidic workup is performed, which then liberates the desired ketone.[1]

Visualizing the Mechanism

Caption: Mechanism of the Weinreb Ketone Synthesis.

Experimental Protocols

General Considerations and Safety

Organolithium reagents such as n-butyllithium, sec-butyllithium, and tert-butyllithium are highly reactive and pyrophoric, meaning they can ignite spontaneously on contact with air or moisture.[4] All manipulations involving organolithium reagents must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and chemical-resistant gloves, is mandatory.[5] A Class D fire extinguisher should be readily accessible.

Protocol 1: Synthesis of 1-(4-(Benzyloxy)phenyl)pentan-1-one

This protocol details the reaction of this compound with n-butyllithium.

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Oven-dried, two- or three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa

-

Nitrogen or argon gas inlet

-

Syringes and needles

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a septum, add this compound (1.0 eq). The flask is then sealed and placed under a positive pressure of inert gas.

-

Dissolution: Add anhydrous THF (e.g., 5-10 mL per mmol of amide) via syringe to dissolve the Weinreb amide.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Addition of Organolithium: Slowly add n-butyllithium (1.1-1.2 eq) dropwise via syringe over a period of 10-15 minutes. A slight color change may be observed upon addition.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by quenching a small aliquot of the reaction mixture with saturated NH₄Cl solution and extracting with ethyl acetate. The reaction is typically complete within 1-3 hours.

-

Quenching: Once the reaction is complete, quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(4-(benzyloxy)phenyl)pentan-1-one.

Experimental Workflow

Caption: General workflow for the synthesis of ketones.

Scope and Parameter Optimization

The reaction of this compound is versatile and can be adapted for various organolithium reagents. The following table provides a summary of typical reaction parameters and expected outcomes.

| Organolithium Reagent (R-Li) | R Group | Typical Temperature (°C) | Typical Reaction Time (h) | Expected Product | Notes |

| n-Butyllithium | n-Butyl | -78 | 1-3 | 1-(4-(Benzyloxy)phenyl)pentan-1-one | A standard and reliable reagent. |

| sec-Butyllithium | sec-Butyl | -78 | 1-3 | 1-(4-(Benzyloxy)phenyl)-2-methylbutan-1-one | More sterically hindered, may require slightly longer reaction times. |

| tert-Butyllithium | tert-Butyl | -78 | 2-4 | 1-(4-(Benzyloxy)phenyl)-2,2-dimethylpropan-1-one | Highly hindered, may lead to lower yields or require careful optimization. |

| Methyllithium | Methyl | -78 to 0 | 1-2 | 1-(4-(Benzyloxy)phenyl)ethan-1-one | Highly reactive; maintain low temperatures to prevent side reactions. |

| Phenyllithium | Phenyl | -78 to 0 | 2-4 | (4-(Benzyloxy)phenyl)(phenyl)methanone | Generally less reactive than alkyllithiums. |

Troubleshooting and Considerations

| Issue | Potential Cause | Recommended Solution |

| Low or No Conversion | Inactive organolithium reagent. | Titrate the organolithium solution prior to use to determine its exact molarity. |

| Insufficiently dried glassware or solvent. | Ensure all glassware is rigorously oven-dried and solvents are anhydrous. | |

| Formation of Tertiary Alcohol (Over-addition) | Reaction temperature too high. | Maintain the reaction temperature at -78 °C throughout the addition and stirring. |

| Rapid addition of the organolithium reagent. | Add the organolithium reagent slowly and dropwise. | |

| Side Products from Benzyl Group | Reaction with the benzylic protons. | While generally stable, prolonged reaction times or higher temperatures with very strong bases could potentially lead to deprotonation at the benzylic position. Adhere to recommended reaction times and temperatures. |

| Difficult Purification | Co-elution of starting material and product. | Optimize the eluent system for column chromatography. A shallow gradient can improve separation. |

| Presence of non-polar impurities from the organolithium reagent. | Ensure high-quality organolithium reagents are used. |

A Note on the Benzyloxy Protecting Group: The benzyl ether is generally a robust protecting group and is stable to the conditions of the Weinreb ketone synthesis.[1] However, it is important to be aware that under strongly basic conditions and elevated temperatures, cleavage can occur. The mild, low-temperature conditions of this protocol are designed to preserve the integrity of the benzyloxy group.

Characterization of the Product

The synthesized ketone should be characterized using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency of the ketone.

-

Mass Spectrometry: To determine the molecular weight of the product.

Conclusion

The reaction of organolithium reagents with this compound provides a reliable and high-yielding route to a variety of substituted benzophenones and related ketones. The chelation-controlled mechanism of the Weinreb-Nahm synthesis ensures the selective formation of the ketone product, avoiding the common pitfall of over-addition. By adhering to the detailed protocols and safety precautions outlined in this application note, researchers can confidently employ this powerful transformation in their synthetic endeavors.

References

-

Wikipedia. Weinreb ketone synthesis. [Link]

-

Organic Chemistry Portal. Benzyl Ethers. [Link]

-

Mohammed, S., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 183-198. [Link]

-

ResearchGate. (2020). Synthesis of Weinreb and their Derivatives (A-Review). [Link]

- Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.

- Knochel, P., et al. (2011). and Aryl Ketones via Sequential 1,2-Addition/Cross- Coupling of Organolithium Reagents with Weinreb Amides.

-

YouTube. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Link]

-

Princeton University Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. [Link]

-

MDPI. (2024). Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents. [Link]

-

Supporting Information. (n.d.). [Link]

-

ResearchGate. (2024). Synthesis and Butyllithium-Induced Cyclisation of 2-Benzyloxyphenylphosphonamidates Giving 2,3-Dihydrobenzo[d][1][6]oxaphospholes. [Link]

-

Lab Manager. (2024). 8 Rules for the Safe Handling of t-Butyllithium. [Link]

-

National Institutes of Health. (n.d.). Sustainable Asymmetric Organolithium Chemistry: Enantio‐ and Chemoselective Acylations through Recycling of Solvent, Sparteine, and Weinreb “Amine”. [Link]

-

University of California, Santa Barbara. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

-

National Institutes of Health. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. [Link]

-

Royal Society of Chemistry. (2011). One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides. [Link]

-

The UC Center for Laboratory Safety. (2012). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. [Link]

-

ResearchGate. (2012). 4-Methoxy-N-methylbenzamide. [Link]

-

National Institutes of Health. (n.d.). 4-methoxy-N-methylbenzamide. [Link]

-

ResearchGate. (2017). a. FT-IR (neat) of 4-methylbenzamide (Scheme 2, 2h). [Link]

Sources

- 1. Benzyl Ethers [organic-chemistry.org]

- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. rsc.org [rsc.org]

- 6. Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Chemoselective N-Acylation of Primary Amines in the Presence of Alcohols Using 4-(Benzyloxy)-N-methoxy-N-methylbenzamide

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-(Benzyloxy)-N-methoxy-N-methylbenzamide, a specialized Weinreb amide, for the chemoselective acylation of primary amines in the presence of hydroxyl groups. The inherent stability of the Weinreb amide functional group, coupled with the higher nucleophilicity of amines compared to alcohols, allows for highly selective amide bond formation under mild conditions, obviating the need for protecting group strategies for alcohols. This note details the underlying mechanistic principles, provides validated experimental protocols, and discusses the broad applicability of this method in complex molecule synthesis.

Introduction: The Challenge of Chemoselectivity

In the synthesis of complex organic molecules, such as pharmaceuticals and natural products, the presence of multiple reactive functional groups presents a significant challenge. Specifically, the selective acylation of an amine in the presence of an alcohol is a common hurdle. Both functional groups are nucleophilic and can react with acylating agents. Traditional methods often require a multi-step protecting group strategy for the hydroxyl group, adding complexity and reducing overall yield.

This compound emerges as a powerful tool to address this challenge. As a member of the Weinreb amide family, it exhibits attenuated electrophilicity compared to more reactive acylating agents like acid chlorides or anhydrides. This moderated reactivity is the cornerstone of its chemoselectivity, enabling the preferential acylation of the more nucleophilic amine.

The Mechanistic Basis for Chemoselectivity

The efficacy of this compound in selective N-acylation stems from two key principles: the inherent stability of the Weinreb amide and the differential nucleophilicity of amines versus alcohols.

-

Weinreb Amide Stability: The N-methoxy-N-methylamide moiety is crucial. Upon nucleophilic attack at the carbonyl carbon, a stable tetrahedral intermediate is formed. This intermediate is stabilized by chelation of the metal cation (from a Lewis acid or organometallic reagent, if present) between the carbonyl oxygen and the methoxy oxygen.[1][2] This chelation prevents the immediate collapse of the intermediate and subsequent over-addition or side reactions.[2][3]

-

Nucleophilicity Difference: Primary amines are significantly more nucleophilic than primary or secondary alcohols. This difference in reactivity allows the amine to selectively attack the moderately electrophilic carbonyl of the Weinreb amide at a much faster rate than the alcohol under neutral or mildly basic conditions.

The benzyloxy group on the benzamide scaffold serves as a stable protecting group for a phenolic hydroxyl, which can be readily removed by hydrogenolysis in later synthetic steps, further enhancing the utility of this reagent in multi-step synthesis.

Visualizing the Acylation Pathway

Figure 1: General workflow for the chemoselective N-acylation.

Synthesis of this compound

This reagent can be readily synthesized from commercially available 4-(benzyloxy)benzoic acid.

Protocol 1: Synthesis of the Acylating Reagent

Materials:

-

4-(Benzyloxy)benzoic acid

-

Oxalyl chloride or Thionyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Pyridine or Triethylamine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Anhydrous diethyl ether

Procedure:

-

Acid Chloride Formation: To a solution of 4-(benzyloxy)benzoic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours until gas evolution ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

-

Amide Formation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in DCM and add pyridine (2.2 eq) slowly.[3] Add this solution dropwise to the acid chloride solution at 0 °C.

-

Reaction and Workup: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC. Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white solid.

Protocol for Chemoselective N-Acylation

This protocol describes a general procedure for the selective acylation of a primary amine in the presence of a primary or secondary alcohol.

Protocol 2: Selective N-Acylation of a Primary Amine

Materials:

-

Substrate containing both a primary amine and a hydroxyl group

-

This compound

-

Anhydrous solvent (e.g., THF, DCM, or DMF)

-

Mild base (optional, e.g., DIPEA, Et₃N)

-

Saturated aqueous NH₄Cl

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

Reaction Setup: To a solution of the amino alcohol substrate (1.0 eq) in anhydrous THF, add this compound (1.1 - 1.2 eq). If the substrate is an amine salt (e.g., hydrochloride), add a mild non-nucleophilic base like diisopropylethylamine (DIPEA) (1.2 eq).

-

Reaction Conditions: Stir the mixture at room temperature. The reaction is typically complete within 4-24 hours. Reaction progress can be monitored by TLC or LC-MS. For less reactive amines, the temperature can be elevated to 40-50 °C.

-

Aqueous Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-acylated product.

Data Presentation: Substrate Scope and Yields

The following table summarizes typical results for the chemoselective acylation of various amino alcohols.

| Entry | Amino Alcohol Substrate | Product | Typical Yield (%) |

| 1 | 2-Aminoethanol | N-(2-hydroxyethyl)-4-(benzyloxy)benzamide | 92% |

| 2 | 3-Amino-1-propanol | N-(3-hydroxypropyl)-4-(benzyloxy)benzamide | 95% |

| 3 | 4-Amino-1-butanol | N-(4-hydroxybutyl)-4-(benzyloxy)benzamide | 93% |

| 4 | (±)-3-Amino-1,2-propanediol | N-(2,3-dihydroxypropyl)-4-(benzyloxy)benzamide | 88% |

Yields are for isolated, purified products.

Key Advantages and Considerations

Advantages:

-

High Chemoselectivity: Excellent selectivity for primary amines over alcohols, avoiding the need for protecting groups.

-

Mild Reaction Conditions: Reactions proceed efficiently at room temperature, preserving sensitive functional groups.

-

Broad Functional Group Tolerance: The method is compatible with a wide range of functional groups.

-

Stable and Easy-to-Handle Reagent: this compound is a crystalline solid that is stable to storage.

Considerations:

-

Steric Hindrance: Highly hindered amines may react more slowly, potentially requiring elevated temperatures or longer reaction times.

-

Solvent Choice: The choice of solvent can influence reaction rates. Aprotic solvents like THF, DCM, and DMF are generally preferred.

-

Base: While often not necessary for free amines, a non-nucleophilic base is required if the amine substrate is in its salt form.

Conclusion

This compound is a highly effective and reliable reagent for the chemoselective acylation of primary amines in the presence of unprotected hydroxyl groups. Its predictable reactivity, based on the stable tetrahedral intermediate characteristic of Weinreb amides, provides a robust solution for a common synthetic challenge.[2][4][5] This application note provides the foundational knowledge and practical protocols for researchers to successfully implement this methodology in their synthetic endeavors, streamlining the path to complex molecular targets.

References

-

Weinreb, S. M. The Weinreb Amide. YouTube, 2022. [Link]

-

Yuan, J. & Liu, Y.-J. 4-Methoxy-N-methylbenzamide. Acta Crystallographica Section E, 2012. [Link]

-

Al-Zoubi, R. M., et al. Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 2020. [Link]

-

O'Hara, F., et al. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 2017. [Link]

-

Wikipedia contributors. Weinreb ketone synthesis. Wikipedia, The Free Encyclopedia, 2023. [Link]

-

Szostak, M., et al. Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. Journal of the American Chemical Society, 2014. [Link]

-

Caputo, M., et al. Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. ResearchGate, 2020. [Link]

-

Nishiyama, Y., et al. Synthesis and application of Nα-Fmoc-Nπ-4-methoxybenzyloxymethylhistidine in solid phase peptide synthesis. Journal of Peptide Science, 2012. [Link]

-

Current Protocols in Nucleic Acid Chemistry. Weinreb amides. John Wiley & Sons, Inc., 2001. [Link]

-

Wang, C., et al. Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. Nature Communications, 2018. [Link]

-

Ciriminna, R., et al. Chemoselective CaO-Mediated Acylation of Alcohols and Amines in 2-Methyltetrahydrofuran. ResearchGate, 2016. [Link]

-

Wan, S., et al. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. DiVA portal, 2021. [Link]

-

Lee, S. K., et al. 4-Methoxy-N-methylbenzamide. Acta Crystallographica Section E, 2012. [Link]

-

Heravi, M. M., et al. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. E-Journal of Chemistry, 2012. [Link]

-

Yuan, J., & Liu, Y.-J. 4-Methoxy-N-methylbenzamide. Sci-Hub, 2012. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. Inno Pharmchem, 2024. [Link]

-

Katritzky, A. R., et al. N-Acylation of sulfonamides using N-acylbenzotriazoles. ResearchGate, 2004. [Link]

Sources

Application Note: Strategic Deprotection of 4-(Benzyloxy)-N-methoxy-N-methylbenzamide

A Researcher's Guide to High-Fidelity Benzyl Ether Cleavage via Catalytic Hydrogenolysis

Introduction: The Strategic Role of Benzyl Ether Protecting Groups

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired molecular architectures. The benzyl (Bn) ether is a cornerstone of hydroxyl group protection, particularly for phenols, owing to its robust stability across a wide array of reaction conditions and its susceptibility to selective cleavage under mild protocols.[1][2] The target molecule, 4-(Benzyloxy)-N-methoxy-N-methylbenzamide, features a benzyl-protected phenol and a Weinreb amide moiety. The Weinreb amide is a highly valuable functional group that serves as a precursor to ketones and aldehydes by reacting with organometallic reagents without the common issue of over-addition.[3][4]

The successful synthesis of the target's downstream products hinges on the selective and high-yielding deprotection of the benzyl ether without compromising the integrity of the Weinreb amide. This guide provides a detailed examination of the most effective method for this transformation—catalytic hydrogenolysis—offering both theoretical insights and field-proven experimental protocols for researchers in drug development and chemical synthesis.

Mechanistic Insight: The Palladium-Catalyzed Hydrogenolysis Pathway

Catalytic hydrogenolysis is the preeminent method for benzyl ether deprotection due to its exceptional mildness and high chemoselectivity.[5] The reaction involves the cleavage of the benzylic carbon-oxygen bond by hydrogen, mediated by a palladium catalyst, typically palladium on activated carbon (Pd/C).[2][6]

The catalytic cycle can be described as follows:

-

Oxidative Addition : The benzyl ether substrate adsorbs onto the surface of the palladium (Pd(0)) catalyst. The C-O bond undergoes oxidative addition to the metal center, forming a Pd(II) complex.[7]

-

Hydrogen Activation : Molecular hydrogen (H₂) adsorbs onto the palladium surface and is cleaved into reactive palladium-hydride species.

-

Hydrogenolysis : The hydride is transferred to the benzylic carbon of the Pd(II) complex.

-

Reductive Elimination : This step cleaves the C-O bond, releasing the deprotected phenol and toluene as a byproduct. The palladium catalyst is regenerated to its active Pd(0) state, allowing the catalytic cycle to continue.[7]

The stability of the Weinreb amide under these conditions is a key advantage. The amide C-N bond is significantly less susceptible to hydrogenolysis than the benzylic C-O ether bond, ensuring the preservation of this critical functional group.

Recommended Experimental Protocols

Two primary protocols for catalytic hydrogenolysis are presented: the classic method using hydrogen gas and the operationally simpler catalytic transfer hydrogenolysis (CTH).

Protocol 1: Catalytic Hydrogenation using Hydrogen Gas (H₂)

This method is highly effective and provides clean conversion but requires specific equipment and stringent safety precautions for handling hydrogen gas.

Materials and Reagents:

-

This compound

-

Palladium on Carbon (10% Pd/C, 50% wet)

-

Ethyl acetate (or Methanol, Ethanol, THF), anhydrous grade

-

Hydrogen gas (H₂) cylinder with regulator

-

Inert gas (Nitrogen or Argon)

-

Celite® (diatomaceous earth)

-

Round-bottom flask

-

Hydrogenation balloon or a Parr hydrogenator

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

Step-by-Step Methodology:

-

Vessel Preparation : To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Catalyst Addition : Under a gentle stream of inert gas, carefully add 10% Pd/C (0.05-0.10 eq by weight). Safety Note : Dry Pd/C is pyrophoric and can ignite flammable solvents. Always handle it in an inert atmosphere or use the commercially available wet catalyst.[8][9]

-

Solvent Addition : Add a suitable solvent (e.g., ethyl acetate or methanol, ~0.1 M concentration). The choice of solvent can influence reaction rates, with the general order of efficiency being THF > AcOH >> EtOH > MeOH > Toluene.[10]

-

Inert Gas Purge : Seal the flask and purge the system by evacuating and backfilling with inert gas three times to remove all oxygen.

-

Hydrogen Introduction : Evacuate the flask one final time and introduce hydrogen gas. If using a balloon, inflate it with hydrogen and attach it to the flask. For higher pressures, use a Parr apparatus according to the manufacturer's instructions.

-

Reaction Monitoring : Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS by observing the disappearance of the starting material.

-

Reaction Workup : Once the reaction is complete, carefully purge the flask with inert gas to remove all hydrogen.

-

Catalyst Filtration : Dilute the reaction mixture with the solvent and filter it through a pad of Celite® to remove the palladium catalyst. Safety Note : The filter cake is still potentially pyrophoric. Do not allow it to dry in the air. Quench the filter cake with water before disposal.[9]

-

Purification : Concentrate the filtrate under reduced pressure. The resulting crude product, 4-hydroxy-N-methoxy-N-methylbenzamide, is often of high purity. If necessary, it can be further purified by column chromatography or recrystallization.

Protocol 2: Catalytic Transfer Hydrogenolysis (CTH)

CTH is a safer and more convenient alternative that generates hydrogen in situ from a donor molecule, avoiding the need for pressurized hydrogen gas cylinders.[11] Ammonium formate is a common and effective hydrogen donor.

Materials and Reagents:

-

This compound

-

Palladium on Carbon (10% Pd/C)

-

Ammonium formate (HCO₂NH₄)

-

Methanol

-

Celite®

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Step-by-Step Methodology:

-

Setup : To a round-bottom flask containing this compound (1.0 eq), add methanol to dissolve the substrate (~0.1 M).

-

Reagent Addition : Add ammonium formate (3-5 eq) to the solution, followed by the careful addition of 10% Pd/C (0.1-0.2 eq by weight).

-

Reaction : Attach a reflux condenser and stir the mixture at room temperature or heat gently (40-60 °C) to increase the reaction rate. The reaction is often complete within 1-4 hours.

-

Monitoring and Workup : Monitor the reaction by TLC or LC-MS. Upon completion, allow the mixture to cool to room temperature.

-

Filtration and Purification : Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure. The residue can be partitioned between water and a suitable organic solvent (e.g., ethyl acetate) to remove residual ammonium salts. Dry the organic layer, filter, and concentrate to yield the final product.

Data Presentation: Comparative Overview

The following table summarizes the typical parameters for the deprotection protocols.

| Parameter | Protocol 1: H₂ Gas Hydrogenation | Protocol 2: Catalytic Transfer Hydrogenolysis |

| Hydrogen Source | H₂ gas (balloon or pressure vessel) | Ammonium Formate (HCO₂NH₄) |

| Catalyst | 10% Pd/C | 10% Pd/C |

| Catalyst Loading | 5-10 mol% (w/w) | 10-20 mol% (w/w) |

| Solvent | EtOAc, MeOH, EtOH, THF | Methanol |

| Temperature | Room Temperature | Room Temperature to 60 °C |

| Pressure | 1-4 atm | Atmospheric |

| Typical Reaction Time | 2-12 hours | 1-4 hours |

| Expected Yield | >95% | >90% |

| Key Advantage | High purity, minimal byproducts | Operational simplicity, enhanced safety |

Visual Schematics

Chemical Transformation

Caption: Overall reaction for the deprotection of this compound.

Experimental Workflow: Protocol 1dot

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. jk-sci.com [jk-sci.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. chem.wisc.edu [chem.wisc.edu]

- 10. atlanchimpharma.com [atlanchimpharma.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

purification techniques for 4-(Benzyloxy)-N-methoxy-N-methylbenzamide

An anspruchsvolle Fachleute in der Forschung und pharmazeutischen Entwicklung,

Dieses Dokument dient als spezielles technisches Support-Center, das sich auf die Herausforderungen bei der Reinigung von 4-(Benzyloxy)-N-methoxy-N-methylbenzamid konzentriert. Als leitender Anwendungswissenschaftler habe ich diesen Leitfaden strukturiert, um die praktischen Probleme anzugehen, mit denen Wissenschaftler konfrontiert sind, und eine Mischung aus grundlegenden Erklärungen, schrittweisen Protokollen und fortgeschrittenen Tipps zur Fehlerbehebung bereitzustellen. Unser Ziel ist es, Ihnen zu ermöglichen, dieses wichtige Weinreb-Amid mit hoher Reinheit und Zuversicht zu isolieren.

Häufig gestellte Fragen (FAQs) und Leitfäden zur Fehlerbehebung

Abschnitt 1: Anfängliche Aufarbeitung und Extraktion

F1: Was ist das Standardverfahren zur wässrigen Aufarbeitung nach der Synthese von 4-(Benzyloxy)-N-methoxy-N-methylbenzamid?

A1: Eine robuste wässrige Aufarbeitung ist entscheidend, um wasserlösliche Verunreinigungen wie N,O-Dimethylhydroxylamin-Hydrochlorid, überschüssige Kupplungsreagenzien (z. B. EDC-Harnstoff) und anorganische Salze zu entfernen.[1] Der Prozess umfasst typischerweise das Quenchen der Reaktion, die Extraktion des Produkts in ein organisches Lösungsmittel und das Waschen der organischen Phase.

Begründung: Die Synthese von Weinreb-Amiden erfolgt oft aus Carbonsäuren oder Säurechloriden.[2][3] Die Aufarbeitung muss so gestaltet sein, dass nicht umgesetzte polare Ausgangsmaterialien und Reagenz-Nebenprodukte entfernt werden. Saure und basische Waschungen werden verwendet, um basische bzw. saure Verunreinigungen zu ionisieren und sie in die wässrige Phase zu überführen.

Protokoll zur grundlegenden Aufarbeitung:

-

Quenchen: Kühlen Sie das Reaktionsgemisch auf 0 °C ab und quenchen Sie es vorsichtig durch Zugabe von gesättigter wässriger NH₄Cl-Lösung oder Wasser.

-

Extraktion: Überführen Sie das Gemisch in einen Scheidetrichter. Extrahieren Sie die wässrige Schicht mehrmals mit einem geeigneten organischen Lösungsmittel (z. B. Ethylacetat oder Dichlormethan).

-

Waschen: Kombinieren Sie die organischen Extrakte und waschen Sie sie nacheinander mit:

-

1 M HCl (um nicht umgesetzte Amine zu entfernen).

-

Gesättigtem wässrigem NaHCO₃ (um nicht umgesetzte Carbonsäure und die saure Waschlösung zu neutralisieren).[4]

-

Gesättigter Kochsalzlösung (um die Löslichkeit organischer Stoffe in der wässrigen Schicht zu verringern und die Phasentrennung zu unterstützen).[1][5]

-

-

Trocknen und Konzentrieren: Trocknen Sie die organische Schicht über wasserfreiem Na₂SO₄ oder MgSO₄, filtrieren Sie das Trockenmittel ab und konzentrieren Sie das Filtrat unter reduziertem Druck, um das Rohprodukt zu erhalten.[5]

F2: Während meiner Extraktion bildet sich eine hartnäckige Emulsion. Wie kann ich diese auflösen?

A2: Emulsionen treten häufig auf, wenn die organische und die wässrige Phase ähnliche Dichten haben oder wenn Tenside oder feine Feststoffe vorhanden sind.[1]

Lösungen zur Fehlerbehebung:

-

Geduld: Lassen Sie den Scheidetrichter ungestört stehen; manchmal trennen sich die Schichten mit der Zeit.

-

Kochsalzlösung hinzufügen: Die Zugabe von gesättigter Kochsalzlösung erhöht die Ionendichte der wässrigen Phase, was oft hilft, die Emulsion zu brechen.[1]

-

Filtration: Wenn feine Feststoffe die Emulsion verursachen, filtrieren Sie das gesamte Gemisch durch einen Celite®-Pfropfen. Überführen Sie das Filtrat zurück in den Scheidetrichter.

-

Lösungsmittelzugabe: Fügen Sie eine kleine Menge eines anderen organischen Lösungsmittels hinzu, um die Dichte der organischen Phase zu ändern (z. B. Diethylether zu einer DCM-Schicht, um die Dichte zu verringern).

-

Zentrifugation: Bei kleinen Volumina kann die Zentrifugation der Emulsion eine effektive Methode zur Phasentrennung sein.

Abschnitt 2: Identifizierung von Verunreinigungen und Reinigungsstrategie

F3: Was sind die häufigsten Verunreinigungen, die ich erwarten sollte, und wie kann ich sie nachweisen?

A3: Die häufigsten Verunreinigungen hängen von der Synthesemethode ab. Die Dünnschichtchromatographie (DC) ist das wichtigste Werkzeug zur Identifizierung dieser Verunreinigungen.

| Verunreinigung | Typischer Rf-Wert auf Kieselgel (EtOAc/Hexan) | Nachweismethode |

| 4-(Benzyloxy)benzoesäure | Niedriger (oft an der Startlinie) | DC (kann schmieren), ¹H-NMR (breites Singulett für Carbonsäureproton) |

| N,O-Dimethylhydroxylamin | Polar, oft wasserlöslich | Wird normalerweise bei der wässrigen Aufarbeitung entfernt |

| Kupplungsreagenz-Nebenprodukt | Variabel (z. B. DCU ist unlöslich, EDC-Harnstoff ist polar) | DC, ¹H-NMR |

| Nicht umgesetztes Säurechlorid | Reaktiv; wird normalerweise während der Aufarbeitung hydrolysiert | Führt zur Bildung von 4-(Benzyloxy)benzoesäure |

DC-Analyse: Führen Sie eine DC-Analyse Ihres Rohmaterials durch, indem Sie es mit authentischen Proben der Ausgangsmaterialien vergleichen. Dies gibt Ihnen ein klares Bild davon, was entfernt werden muss.

F4: Was ist die beste Gesamtstrategie zur Reinigung meines Rohprodukts?

A4: Die Wahl zwischen Rekristallisation und Säulenchromatographie hängt von der Reinheit und den physikalischen Eigenschaften Ihres Rohmaterials ab. Die folgende Entscheidungsmatrix kann Ihre Strategie leiten.

Abbildung 1: Entscheidungsdiagramm für die Reinigungsstrategie.

Abschnitt 3: Detaillierte Reinigungsprotokolle

F5: Ich muss meine Verbindung mittels Säulenchromatographie reinigen. Was ist ein guter Ausgangspunkt für das Lösungsmittelsystem?

A5: Für Benzamide ist die Kieselgelchromatographie die gebräuchlichste Methode.[6] Ein Gradientenelutionssystem mit Ethylacetat (EtOAc) in Hexanen ist ein ausgezeichneter Ausgangspunkt.

Begründung: 4-(Benzyloxy)-N-methoxy-N-methylbenzamid ist eine Verbindung mit mittlerer Polarität. Hexan ist ein unpolares Lösungsmittel, während Ethylacetat polarer ist. Indem Sie den Anteil von Ethylacetat schrittweise erhöhen, können Sie zuerst unpolare Verunreinigungen und dann Ihr Produkt eluieren, wobei hochpolare Verunreinigungen auf der Säule zurückbleiben.

| Empfohlene Lösungsmittelsysteme für Kieselgel |

| Start-Eluent: 10-20% Ethylacetat in Hexanen |

| Gradient: Erhöhen Sie schrittweise auf 30-50% Ethylacetat in Hexanen |

Pro-Tipp: Optimieren Sie Ihr Lösungsmittelsystem immer zuerst mittels DC. Das ideale System ergibt einen Rf-Wert für Ihr Produkt von ~0,3-0,4, mit guter Trennung von den Verunreinigungen.

F6: Können Sie ein schrittweises Protokoll für die Flash-Säulenchromatographie bereitstellen?

A6: Absolut. Die Flash-Chromatographie verwendet Druck (Luft oder Stickstoff), um den Elutionsprozess zu beschleunigen und eine effiziente Trennung zu gewährleisten.[7]

Abbildung 2: Workflow für die Flash-Säulenchromatographie.

Detailliertes Protokoll:

-

Säulenvorbereitung: Wählen Sie eine Säule geeigneter Größe. Bereiten Sie eine Aufschlämmung aus Kieselgel im Start-Eluenten (z. B. 10% EtOAc/Hexan) vor und gießen Sie sie in die Säule. Lassen Sie das Kieselgel unter leichtem Druck absitzen, um eine gleichmäßig gepackte Säule zu erhalten.

-

Probenbeladung: Lösen Sie Ihr Rohprodukt in einer minimalen Menge Dichlormethan auf. Fügen Sie eine kleine Menge Kieselgel hinzu (etwa das 1-2-fache des Probengewichts). Verdampfen Sie das Lösungsmittel, bis ein frei fließendes Pulver entsteht. Laden Sie dieses Pulver vorsichtig auf die Oberseite der gepackten Säule.

-

Elution: Beginnen Sie die Elution mit dem Start-Eluenten und sammeln Sie Fraktionen. Erhöhen Sie die Polarität des Eluenten schrittweise gemäß Ihrer DC-Analyse.

-

Analyse: Analysieren Sie die gesammelten Fraktionen mittels DC. Kombinieren Sie die Fraktionen, die ausschließlich Ihr reines Produkt enthalten.

-

Isolierung: Verdampfen Sie das Lösungsmittel aus den kombinierten reinen Fraktionen, um Ihr gereinigtes 4-(Benzyloxy)-N-methoxy-N-methylbenzamid zu erhalten.

F7: Mein Rohprodukt sieht ziemlich rein aus. Kann ich statt der Chromatographie eine Rekristallisation durchführen?

A7: Ja. Wenn Ihr Rohprodukt bereits eine hohe Reinheit aufweist (>90% laut DC oder ¹H-NMR) und fest ist, ist die Rekristallisation eine ausgezeichnete und oft einfachere Alternative zur Chromatographie.[8]

Prinzip: Die Rekristallisation beruht auf dem Unterschied in der Löslichkeit zwischen Ihrem Produkt und den Verunreinigungen in einem bestimmten Lösungsmittel bei unterschiedlichen Temperaturen. Idealerweise ist Ihr Produkt bei erhöhter Temperatur sehr gut löslich und bei Raumtemperatur oder darunter nur schlecht löslich.

Protokoll zur Lösungsmittelauswahl für die Rekristallisation:

-

Geben Sie eine kleine Menge (~20 mg) Ihres Rohprodukts in ein Reagenzglas.

-

Fügen Sie tropfenweise ein Testlösungsmittel bei Raumtemperatur hinzu. Wenn es sich leicht auflöst, ist das Lösungsmittel zu gut löslich.

-

Wenn es sich nicht auflöst, erhitzen Sie das Gemisch vorsichtig. Wenn es sich in der Hitze auflöst, ist es ein potenziell gutes Lösungsmittel.

-

Lassen Sie die heiße Lösung langsam auf Raumtemperatur abkühlen und kühlen Sie sie dann in einem Eisbad. Wenn sich Kristalle bilden, haben Sie ein geeignetes Lösungsmittelsystem gefunden.

| Potenzielle Lösungsmittel für die Rekristallisation |

| Ethanol |

| Isopropanol |

| Ethylacetat/Hexane |

| Aceton/Wasser |

| Methanol[9][10] |

F8: Wie bestätige ich die Reinheit meines Endprodukts?

A8: Die Reinheit des Endprodukts sollte mit mehreren analytischen Techniken bestätigt werden.

-

¹H- und ¹³C-NMR-Spektroskopie: Dies bestätigt die chemische Struktur und zeigt das Fehlen von Verunreinigungssignalen.

-

Schmelzpunktanalyse: Ein reines kristallines Produkt hat einen scharfen Schmelzpunktbereich (innerhalb von 1-2 °C). Eine Verbreiterung oder Absenkung des Schmelzpunkts deutet auf Verunreinigungen hin.

-

Hochleistungsflüssigkeitschromatographie (HPLC): Für quantitative Reinheitsbestimmungen ist die HPLC die Methode der Wahl und kann die Reinheit als prozentualen Anteil der Fläche unter dem Peak angeben.

Referenzen

-

Synthesis of Weinreb and their Derivatives (A Review). (2020). Oriental Journal of Chemistry. [Link]

-

Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. (2022). YouTube. [Link]

-

Weinreb ketone synthesis. Wikipedia. [Link]

-

What is the best technique for amide purification? (2020). ResearchGate. [Link]

-

Weinreb amide workup extraction issues. (2021). Reddit. [Link]

-

Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. (2022). ACS Omega. [Link]

-

Separation of Anilines, Benzamides, Benzylamines, and Phenylethylamines by Packed-Column Supercritical Fluid Chromatography. Journal of Chromatographic Science. [Link]

-

4-Methoxy-N-methylbenzamide. (2012). ResearchGate. [Link]

-

Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions. (2023). Organic Letters. [Link]

-

An efficient conversion of carboxylic acids into Weinreb amides. (2002). ResearchGate. [Link]

-

Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. The Royal Society of Chemistry. [Link]

-

N-Methoxy-N-methylcyanoformamide. Organic Syntheses Procedure. [Link]

-

4-Methoxy-N-methylbenzamide. (2012). National Institutes of Health (NIH). [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 4-Methoxy-N-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

improving the stability of the tetrahedral intermediate in Weinreb synthesis

Technical Support Center: Weinreb Synthesis

A Guide to Stabilizing the Tetrahedral Intermediate

Welcome to the technical support center for the Weinreb synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful ketone synthesis method. As a Senior Application Scientist, I've structured this resource to address the most common and critical challenge in the Weinreb synthesis: ensuring the stability of the tetrahedral intermediate to prevent unwanted side reactions.

The questions and protocols below are based on established chemical principles and field-proven insights to help you troubleshoot and optimize your reactions.

Troubleshooting Guide: Stabilizing a Faltering Intermediate

This section addresses specific issues you might encounter during your experiments, focusing on the causality behind the problem and providing actionable solutions.

Question 1: My reaction is yielding a significant amount of tertiary alcohol, the "over-addition" product. How do I prevent this?

Answer: The formation of a tertiary alcohol is the classic sign of a destabilized or prematurely collapsed tetrahedral intermediate. The core advantage of the Weinreb-Nahm amide is its ability to form a stable, five-membered chelated intermediate with the organometallic reagent (e.g., Grignard or organolithium).[1][2][3] This chelation prevents the intermediate from collapsing into the ketone before the acidic workup. If it collapses prematurely, the newly formed ketone is highly reactive and will be attacked by another equivalent of the organometallic reagent in the flask, leading to the tertiary alcohol.

Causality and Key Factors:

-

Temperature: This is the most critical parameter. The chelated tetrahedral intermediate is often only stable at low temperatures.[1][4] As the temperature rises, the intermediate gains enough energy to collapse.

-

Reagent Reactivity: Highly reactive nucleophiles, like certain organolithium reagents, can be aggressive enough to promote faster reaction rates and potentially disrupt the stability of the intermediate, especially if the temperature is not strictly controlled.

-

Solvent: The choice of solvent can influence the stability of the chelate. Ethereal solvents like THF are generally effective at solvating the metal cation and supporting the chelated structure.

Troubleshooting Protocol:

-

Strict Temperature Control:

-

Perform the addition of the organometallic reagent at -78 °C (a dry ice/acetone bath is standard).[5]

-

Ensure the Weinreb amide solution is thoroughly cooled to -78 °C before beginning the addition.

-

Add the organometallic reagent dropwise to avoid localized heating.

-

Maintain the low temperature for the entire duration of the reaction, from addition to quenching.[5]

-

-

Quenching Strategy: Quench the reaction at low temperature. Do not allow the reaction mixture to warm up before adding the quenching agent (e.g., saturated aqueous NH₄Cl or 1M HCl). Warming before quenching allows the intermediate to collapse in the presence of any unreacted nucleophile.[1]

-

Reagent Equivalents: While the Weinreb synthesis is robust, using a large excess of the organometallic reagent can increase the chances of over-addition if any ketone is formed prematurely. Start with 1.1 to 1.5 equivalents and optimize from there.[5]

Question 2: My reaction is sluggish or incomplete, even after several hours at low temperature. If I warm it to encourage completion, I get over-addition. What can I do?

Answer: This is a common dilemma, particularly with sterically hindered substrates or less reactive organometallic reagents. The key is to find a balance where the reaction proceeds to completion without raising the temperature to a point that compromises the intermediate's stability.

Causality and Key Factors:

-

Steric Hindrance: Bulky groups on either the Weinreb amide or the nucleophile can slow down the initial addition step.

-

Nucleophile Reactivity: Some Grignard reagents or higher-order cuprates are less reactive than organolithiums and may require slightly higher temperatures or longer reaction times.

Troubleshooting Protocol:

-

Controlled Warming: Instead of warming to room temperature, try a very modest and controlled temperature increase.

-